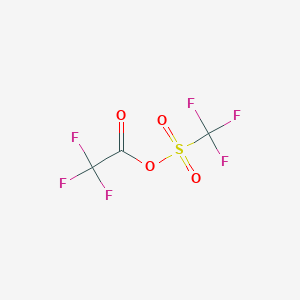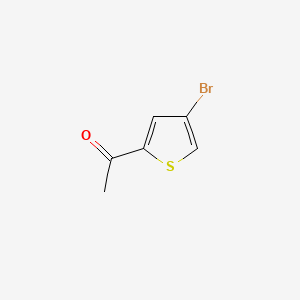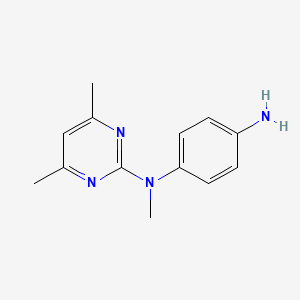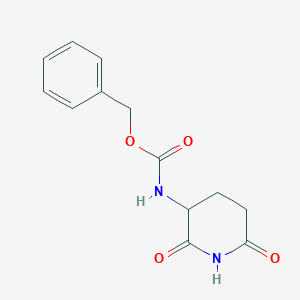
3-メトキシベンゾイルギ酸エチル
概要
説明
Synthesis Analysis
The synthesis of related compounds involves the use of different starting materials and reaction conditions. For instance, the synthesis of ethyl 2-ethoxycarbonyl-3,5-dioxohexanoate is achieved through hydrogenolysis and hydrolysis of diethyl (3-methyl-5-isoxazolyl)malonate, which itself is obtained from 3,5-dimethylisoxazole with ethyl cyanoformate in the presence of butyllithium . Similarly, the synthesis of (E)-2-(1-(methoxyimino)ethyl)-2-phenylbenzofuran-3(2H)-ones is performed using a palladium-catalyzed dearomative arylation/oxidation reaction . These methods could potentially be adapted for the synthesis of ethyl 3-methoxybenzoylformate by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds related to ethyl 3-methoxybenzoylformate has been studied using various techniques. For example, the crystal structure of (R)-1-(methoxycarbonyl)ethyl(R)(+)-α-methylbenzylaminebis(dimethylglyoximato)cobalt(III) was determined by X-ray analysis, revealing a twisted bis(dimethylglyoximato) cobalt moiety due to steric repulsion . The structure of 4-hydroxy-3-[1-phenyl-2-(4-methoxybenzoyl)ethyl]-2H-1-benzopyran-2-one was also elucidated, showing that it crystallizes in the open-chain keto form with one asymmetric center . These studies provide valuable information on how substituents and stereochemistry can affect the overall structure of benzoylformate derivatives.
Chemical Reactions Analysis
The chemical reactivity of compounds similar to ethyl 3-methoxybenzoylformate is diverse. The reaction of diazo ketones with ethylenic dipolarophiles, for example, leads to 1,3-dipolar cycloadducts with specific stereochemistry . Additionally, the reaction of 2-ethoxy-3-phenylbenzo[d]-1,3,2-oxazaphosphorin-6-one with α-ketocarboxylic acid esters results in the formation of seven-membered heterocycles . These reactions highlight the potential for ethyl 3-methoxybenzoylformate to participate in various cycloadditions and condensation reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoylformate derivatives can be inferred from related compounds. For instance, the solubility, melting points, and spectroscopic properties (IR, NMR, UV-Vis) of 3-methoxy-2-hydroxybenzaldehyde S-ethylisothiosemicarbazone and its metal complexes have been characterized . These properties are crucial for understanding the behavior of ethyl 3-methoxybenzoylformate in different environments and can guide the development of new materials and pharmaceuticals.
科学的研究の応用
プロテオミクス研究
3-メトキシベンゾイルギ酸エチルは、プロテオミクス研究において生化学的ツールとして使用されます。その特性により、タンパク質の組成、構造、およびその活性パターンというレベルからプロテオームを研究することができます。 これは、質量分析によるサンプル調製の際に用いられ、生物学的システムにおけるタンパク質の同定とその機能の理解において重要なステップとなります .
薬物送達システム
製薬業界では、3-メトキシベンゾイルギ酸エチルは薬物送達システムに応用されています。これは、制御放出型製剤の製造に不可欠なポリマーブレンドの開発に使用されています。 これらのポリマーは、薬物の放出速度の調節、安定性の向上、および有効成分のバイオアベイラビリティの改善に役立ちます .
有機合成
この化合物は、特定の機能を持つポリマーの製造に不可欠な(メタ)アクリレートの合成において特に重要な有機合成において重要な役割を果たします。 これらのポリマーは、生化学的用途および化学産業において、反応性ポリマーおよびポリマー試薬の製造のために広く使用されています .
材料科学
材料科学では、3-メトキシベンゾイルギ酸エチルは、先端材料の開発に貢献するその特性のために使用されます。 これは、さまざまな産業分野で使用できる革新的な材料の創出に潜在的な用途を持つ新しい化合物の合成に関与しています.
分析化学
3-メトキシベンゾイルギ酸エチルは、分析化学においても重要です。これは、他の物質を定量化または同定するためのクロマトグラフィー法における標準または試薬として使用できます。 その安定性と反応性により、高速液体クロマトグラフィー(HPLC)やその他の分析技術に適しています .
生化学的用途
生化学では、この化合物は酵素反応および研究に使用されます。たとえば、これは、さまざまな医薬品の合成において重要なキラル化合物の立体選択的調製に使用されてきました。 これは、キラル中間体であるエチル(S)-3-ヒドロキシブチレートの調製における役割は、エナンチオマー的に純粋な物質の製造における重要性を強調しています .
産業用途
最後に、3-メトキシベンゾイルギ酸エチルは、産業現場での研究開発(R&D)用途を示されています。 これは、医薬品または家庭用用途には推奨されていませんが、化学産業のR&D部門において、新規化合物の合成や新しい化学プロセスの開発に不可欠です .
Safety and Hazards
Ethyl 3-methoxybenzoylformate is classified as having acute toxicity (Category 4) for oral, dermal, and inhalation exposure. It can cause severe skin burns and eye damage . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye/face protection .
特性
IUPAC Name |
ethyl 2-(3-methoxyphenyl)-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-3-15-11(13)10(12)8-5-4-6-9(7-8)14-2/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWLYVLJKLZPOAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC(=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60374532 | |
| Record name | Ethyl 3-methoxybenzoylformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
86358-29-4 | |
| Record name | Ethyl 3-methoxybenzoylformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 3-methoxybenzoylformate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-Acetyl-2-methylimidazo[1,2-a]pyridine](/img/structure/B1302022.png)
![Tert-butyl N-[(4-allyl-5-mercapto-4H-1,2,4-triazol-3-YL)methyl]carbamate](/img/structure/B1302023.png)

![1-[2-(2-Amino-3-methoxyphenyl)ethyl]pyrrolidine](/img/structure/B1302025.png)



![5-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)methyl]-2H-tetrazole](/img/structure/B1302035.png)